molecular formula C11H20FNO3 B1532355 Tert-butyl 4-fluoro-5-hydroxyazepane-1-carboxylate CAS No. 1209780-33-5

Tert-butyl 4-fluoro-5-hydroxyazepane-1-carboxylate

Cat. No.: B1532355
CAS No.: 1209780-33-5
M. Wt: 233.28 g/mol
InChI Key: DWZSZZQBLOQTIU-UHFFFAOYSA-N
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Description

Tert-butyl 4-fluoro-5-hydroxyazepane-1-carboxylate is a chemical compound with the molecular formula C11H20FNO3. It is a derivative of azepane, a seven-membered heterocyclic compound containing nitrogen.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-fluoro-5-hydroxyazepane-1-carboxylate typically involves the reaction of azepane derivatives with tert-butyl chloroformate and fluorinating agents. The reaction conditions often require the use of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction is usually carried out under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 4-fluoro-5-hydroxyazepane-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of tert-butyl 4-fluoro-5-hydroxyazepane-1-carboxylate involves its interaction with specific molecular targets. The hydroxyl and fluorine groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in key biochemical processes .

Comparison with Similar Compounds

Tert-butyl 4-fluoro-5-hydroxyazepane-1-carboxylate can be compared with other similar compounds, such as:

    Tert-butyl 4-fluoroazepane-1-carboxylate: Lacks the hydroxyl group, which may affect its reactivity and biological activity.

    Tert-butyl 5-hydroxyazepane-1-carboxylate: Lacks the fluorine atom, which may influence its chemical properties and interactions.

    Tert-butyl 4-chloro-5-hydroxyazepane-1-carboxylate:

Properties

IUPAC Name

tert-butyl 4-fluoro-5-hydroxyazepane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20FNO3/c1-11(2,3)16-10(15)13-6-4-8(12)9(14)5-7-13/h8-9,14H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWZSZZQBLOQTIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(CC1)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a 50 mL flask containing the product from Step B (1.0 g, 4.32 mmol) was added MeOH (20 mL), and the resulting solution was cooled to 0° C. NaBH4 (0.409 g, 10.8 mmol) was carefully added and the mixture stirred at 0° C. for 3.0 hours. The mixture was concentrated to remove the solvent and the residue was taken up in EtOAc (50 mL) and a saturated aqueous NH4Cl solution (20 mL) was added followed by water (20 mL). The layers were mixed and separated and the aqueous phase extracted with EtOAc (2×20 mL). The combined organic extracts were washed with brine and dried over Na2SO4, then filtered and concentrated. The crude product was purified by column chromatography (10% to 60% EtOAc/hexanes gradient) to provide 0.980 g (97%) of the product as a thick colorless oil that solidified to a white solid while standing overnight. The product contained of a mixture of cis and trans isomers.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
0.409 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Yield
97%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 4-fluoro-5-hydroxyazepane-1-carboxylate
Reactant of Route 2
Tert-butyl 4-fluoro-5-hydroxyazepane-1-carboxylate
Reactant of Route 3
Reactant of Route 3
Tert-butyl 4-fluoro-5-hydroxyazepane-1-carboxylate
Reactant of Route 4
Tert-butyl 4-fluoro-5-hydroxyazepane-1-carboxylate
Reactant of Route 5
Tert-butyl 4-fluoro-5-hydroxyazepane-1-carboxylate
Reactant of Route 6
Tert-butyl 4-fluoro-5-hydroxyazepane-1-carboxylate

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